N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-5-10-18-15(12-13)4-3-11-20(18)24(22,23)17-8-6-16(7-9-17)19-14(2)21/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPXUTJNYXNVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using reagents such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide is widely used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in studies related to enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modification of enzyme activity. The tetrahydroquinoline moiety may interact with specific receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)ethylamine: Similar structure but lacks the tetrahydroquinoline moiety.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Contains a tetrahydropyridine ring instead of a tetrahydroquinoline ring.
Uniqueness
N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide is unique due to the presence of both the sulfonyl group and the tetrahydroquinoline moiety, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various research applications .
Biological Activity
N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide, a compound featuring a sulfonamide group attached to a tetrahydroquinoline moiety, has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings pertaining to this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18N2O2S
- Molecular Weight : 302.39 g/mol
This compound is characterized by its sulfonamide linkage and a substituted tetrahydroquinoline ring, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various pharmacological effects. Key areas of investigation include:
1. Anticonvulsant Activity
Several studies have demonstrated the anticonvulsant potential of related compounds. For instance:
- Mechanism : Compounds with similar structures have been shown to interact with neuronal voltage-sensitive sodium channels, which play a critical role in seizure activity.
- Case Study : In a study involving various derivatives tested in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, certain analogs exhibited significant anticonvulsant activity at doses ranging from 100 mg/kg to 300 mg/kg .
| Compound | MES Efficacy | PTZ Efficacy | Dose (mg/kg) |
|---|---|---|---|
| Compound A | High | Moderate | 100 |
| Compound B | Moderate | High | 300 |
| N-{4-[(6-methyl...]} | TBD | TBD | TBD |
2. Antimicrobial Activity
Preliminary evaluations suggest that sulfonamide derivatives may possess antimicrobial properties:
- Mechanism : The sulfonamide group is known for its ability to inhibit bacterial folic acid synthesis.
- Research Findings : Several studies have reported varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
3. Anti-inflammatory Effects
The anti-inflammatory potential of related tetrahydroquinoline compounds has been explored:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and modulate immune responses.
- Case Study : In vitro studies indicated that certain derivatives reduced the production of TNF-alpha and IL-6 in macrophage cultures .
Research Findings
A comprehensive review of literature reveals diverse findings regarding the biological activities of this compound and its analogs:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is crucial for assessing the therapeutic viability of this compound:
Q & A
Basic: What synthetic methodologies ensure high-yield preparation of N-{4-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]phenyl}acetamide?
The synthesis typically involves multi-step organic reactions, including sulfonylation of tetrahydroquinoline derivatives and subsequent amide bond formation. Key considerations include:
- Temperature and pH control : Optimal yields require maintaining temperatures between 0–25°C for sulfonylation and neutral pH (7–8) during amide coupling .
- Solvent selection : Dichloromethane (DCM) or ethanol is preferred for sulfonylation, while polar aprotic solvents (e.g., DMF) enhance amide bond stability .
- Purification : Column chromatography or recrystallization in methanol/water mixtures ensures purity (>95%) .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : - and -NMR verify the tetrahydroquinoline core, sulfonyl group, and acetamide linkage. For example, the sulfonyl proton appears as a singlet near δ 3.1–3.3 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity, with retention times consistent with sulfonamide analogs .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z ~405 for CHNOS) .
Advanced: How can contradictory data on biological activity across sulfonamide derivatives be resolved?
- Standardized assays : Reproduce activities using uniform in vitro models (e.g., COX-2 inhibition for anti-inflammatory effects) to isolate structural contributions .
- Structural nuances : Compare substituent effects; e.g., the 6-methyl group in the tetrahydroquinoline moiety may enhance membrane permeability vs. unsubstituted analogs .
- Computational docking : Molecular dynamics simulations predict binding affinities to targets like kinases or GPCRs, resolving discrepancies between in vitro and in vivo results .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
- Salt formation : Hydrochloride salts increase aqueous solubility by 10–20× compared to free bases .
- Co-solvent systems : Use cyclodextrins or PEG-400 in formulations to enhance stability in physiological buffers .
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide or sulfonyl positions to improve absorption .
Basic: What in vitro models are suitable for preliminary pharmacological screening?
- Enzyme inhibition assays : Test against targets like carbonic anhydrase or histone deacetylases (HDACs) using fluorometric or colorimetric substrates .
- Cell viability assays : Use cancer cell lines (e.g., MCF-7 or A549) with IC determination via MTT or resazurin assays .
- Anti-inflammatory models : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
Advanced: How can researchers elucidate the mechanism of action (MoA)?
- Target identification : Employ affinity chromatography or pull-down assays with biotinylated derivatives to isolate binding proteins .
- Transcriptomic profiling : RNA-seq or qPCR arrays identify differentially expressed genes in treated vs. untreated cells .
- Pathway analysis : Western blotting for phosphorylation status of key signaling nodes (e.g., MAPK, PI3K/Akt) .
Basic: What are common synthetic impurities, and how are they mitigated?
- By-products : Unreacted sulfonyl chloride or residual amines are minimized via excess reagent removal (e.g., aqueous washes) .
- Oxidation products : Stabilize tetrahydroquinoline with antioxidants (e.g., BHT) during synthesis .
- Purification : Gradient elution in HPLC or preparative TLC isolates the target compound from side products .
Advanced: How to design structure-activity relationship (SAR) studies for derivative optimization?
- Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the phenyl ring to assess steric/electronic effects .
- Scaffold hopping : Replace tetrahydroquinoline with piperazine or indole cores to evaluate bioactivity shifts .
- Pharmacophore mapping : Overlay 3D structures of active/inactive analogs to identify critical hydrogen-bonding or hydrophobic features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
